![molecular formula C11H15NO2S B1380753 Amino[4-(isopropylsulfanyl)phenyl]acetic acid CAS No. 1367706-03-3](/img/structure/B1380753.png)

Amino[4-(isopropylsulfanyl)phenyl]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

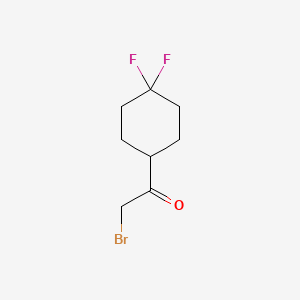

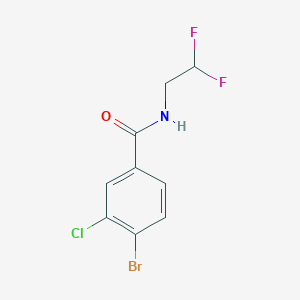

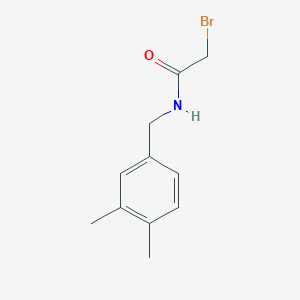

“Amino[4-(isopropylsulfanyl)phenyl]acetic acid” is a chemical compound with the molecular formula C11H15NO2S and a molecular weight of 225.3 . It is also known by its IUPAC name, 2-amino-2-(4-propan-2-ylsulfanylphenyl)acetic acid .

Molecular Structure Analysis

The molecular structure of “Amino[4-(isopropylsulfanyl)phenyl]acetic acid” can be represented by the canonical SMILES string: CC©SC1=CC=C(C=C1)C(C(=O)O)N . This indicates that the molecule contains an isopropylsulfanyl group attached to a phenyl ring, which is further connected to an acetic acid moiety via an amino group .Physical And Chemical Properties Analysis

“Amino[4-(isopropylsulfanyl)phenyl]acetic acid” has a molecular weight of 225.3 and a molecular formula of C11H15NO2S . It has a complexity of 213 and a topological polar surface area of 88.6Ų . The compound is canonicalized, with one covalently-bonded unit, four hydrogen bond acceptors, and two hydrogen bond donors .Aplicaciones Científicas De Investigación

Enantioselective Liquid-Liquid Extraction

A study explored the multistage enantioselective liquid-liquid extraction (MELLE) of amino-(4-nitro-phenyl)-acetic acid enantiomers using a specific extractant. This process, investigated both experimentally and through modeling, aimed at optimizing the symmetrical separation of enantiomers, significant for industrial applications (Tang, Wen, Zhang, & Huang, 2014).

Synthesis and Anti-Oxidation Activities

Research focused on the synthesis of (3-Hydroxy-4-methoxy phenyl) acetic acid, derived from similar compounds, and its anti-oxidation activities were assessed using the DPPH radical scavenging method. This study highlights the environmental benefits of the synthesis method (Ren, 2004).

Novel Amino Acid Derived Heterocycles

In a different approach, the synthesis of novel amino acid-derived heterocycles was explored. Bicyclization of peptide acetals, leading to bridged structures and fused-ring analogues, was studied for the development of peptidomimetic scaffolds, demonstrating the versatility of amino acids in synthesizing complex molecular structures (Todd, Ndubaku, & Bartlett, 2002).

Synthesis of Amino Acid Derivatives

A study conducted by Fathalla (2015) involved the synthesis of amino acid derivatives linked to a specific molecular structure. This synthesis process, employing various methods, contributed to the understanding of amino acid flexibility in forming diverse compounds (Fathalla, 2015).

High-Performance Liquid Chromatography in Amino Acid Analysis

The application of high-performance liquid chromatography (HPLC) for amino acid analysis has been studied. This method adapted to determine free amino acids in biological samples including plasma and tissue homogenates, highlighting the significance of accurate, rapid analytical techniques in amino acid research (Fierabracci, Masiello, Novelli, & Bergamini, 1991).

Propiedades

IUPAC Name |

2-amino-2-(4-propan-2-ylsulfanylphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-7(2)15-9-5-3-8(4-6-9)10(12)11(13)14/h3-7,10H,12H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWKSUWUZCSCTDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amino[4-(isopropylsulfanyl)phenyl]acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-Hydroxy-3-(propan-2-yl)phenyl]-2-methylpropan-1-one](/img/structure/B1380672.png)

![5-Amino-7-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B1380679.png)

![3-Bromopyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1380682.png)

![2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B1380683.png)

![1-[4-Bromo-3-(trifluoromethyl)phenyl]cyclopropan-1-ol](/img/structure/B1380685.png)